6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-
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Overview
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-: is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- involves multiple steps. One common method involves the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure consistency. The use of advanced chromatographic techniques is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also employed in studying the mechanisms of various chemical reactions .
Biology: In biological research, the compound is used to study the structure and function of nucleic acids. It is also involved in the investigation of enzyme-substrate interactions .
Medicine: Its derivatives are being explored for their therapeutic properties .
Industry: In the industrial sector, the compound is used in the manufacture of pharmaceuticals and as a reagent in various chemical processes .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This mechanism is particularly relevant in the context of antiviral and anticancer therapies, where the compound can prevent the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Guanine: A purine nucleobase found in DNA and RNA.
Adenine: Another purine nucleobase found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative.
Xanthine: A purine base found in most human body tissues and fluids.
Uniqueness: 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- is unique due to its specific structure, which includes a phosphorylated side chain. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
91516-85-7 |
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Molecular Formula |
C9H12N5O6P |
Molecular Weight |
317.20 g/mol |
IUPAC Name |
2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-3-14(7)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H3,10,12,13,15) |
InChI Key |
MWPCMYIIXPYDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)O)OCN2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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